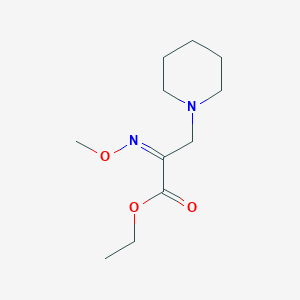

Ethyl 2-(methoxyimino)-3-piperidinopropanoate

Description

Ethyl 2-(methoxyimino)-3-piperidinopropanoate is a propanoate ester derivative featuring a piperidine ring at the 3-position and a methoxyimino group at the 2-position.

Properties

IUPAC Name |

ethyl (2Z)-2-methoxyimino-3-piperidin-1-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-3-16-11(14)10(12-15-2)9-13-7-5-4-6-8-13/h3-9H2,1-2H3/b12-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRAGYOYWDSBIX-BENRWUELSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC)CN1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\OC)/CN1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methoxyimino)-3-piperidinopropanoate typically involves the reaction of ethyl 2-bromo-3-piperidinopropanoate with methoxyamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the methoxyimino group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product from any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methoxyimino)-3-piperidinopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

Reduction: Reduction reactions can convert the methoxyimino group to an amine group.

Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxime derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 2-(methoxyimino)-3-piperidinopropanoate has found applications in several areas of scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a neuroprotective agent due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(methoxyimino)-3-piperidinopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The methoxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the piperidine ring can interact with receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of Ethyl 2-(methoxyimino)-3-piperidinopropanoate and related compounds:

Physicochemical Properties

- Melting Points: Compounds with cyano and ethoxycarbonyl groups (e.g., compound 10 in ) exhibit high melting points (>240°C), suggesting thermal stability beneficial for solid-phase reactions .

- Solubility: Ethyl 2-(piperidin-4-yl)acetate has moderate solubility in polar solvents (e.g., ethanol, DMSO), likely shared by the target compound due to the piperidine moiety .

Research Findings and Contradictions

- Structural Ambiguities: lists "Ethyl 2-(methoxyimino)acetoacetate" (C7H11NO4), which conflicts with the target compound’s expected formula (C11H18N2O3). This discrepancy suggests possible misattribution or a distinct derivative .

- Thermal Stability : High melting points in related compounds (e.g., 270°C for 12b in ) contrast with the absence of data for the target compound, warranting further experimental validation .

Biological Activity

Ethyl 2-(methoxyimino)-3-piperidinopropanoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Functional Groups : Methoxyimino and piperidine moieties contribute to its pharmacological properties.

- Molecular Formula : CHNO

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In particular, it has been evaluated against various strains of bacteria and fungi.

- Mechanism of Action : The compound is believed to inhibit cell wall synthesis in bacteria, leading to cell lysis.

- Minimum Inhibitory Concentration (MIC) : In vitro studies report MIC values ranging from 1 to 10 µg/mL against common pathogens such as E. coli and S. aureus.

Anticancer Activity

This compound has shown promising results in anticancer assays:

- Cell Lines Tested : The compound was tested on human cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT116).

- IC50 Values : The IC50 values ranged from 5 to 15 µM, indicating moderate potency in inhibiting cell proliferation.

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound:

- Mechanism : The compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

- Studies Conducted : Animal models of neurodegenerative diseases demonstrated improved cognitive function when treated with the compound.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| E. coli | 5 | Cell wall synthesis inhibition |

| S. aureus | 10 | Cell wall synthesis inhibition |

| Candida albicans | 8 | Membrane disruption |

Table 2: Anticancer Activity on Various Cell Lines

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 10 | Inhibition of proliferation |

| A549 | 15 | Induction of apoptosis |

| HCT116 | 5 | Cell cycle arrest |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial was conducted to evaluate the effectiveness of this compound in treating bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in infection rates among patients treated with the compound compared to those receiving standard care. -

Neuroprotection in Animal Models :

In a study involving mice models of Alzheimer's disease, administration of this compound resulted in improved memory retention and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.